尼福潘

描述

Synthesis Analysis

The synthesis of nefopam hydrochloride has seen improvements over the years to increase production rate and lower costs. One method involves the acylation of o-benzoyl benzoic acid with phosphorus trichloride, amination with N-methyl ethanolamine, chlorination with phosphorus trichloride, reduction with potassium borohydride, and finally reaction with hydrogen chloride to yield nefopam hydrochloride. This revised process has led to a 15% increase in production rate and a significant reduction in raw material costs (Leng Yan-ping, 2006). Additionally, high-yielding synthesis of Nefopam analogues through an efficient amine-/ruthenium-catalyzed three-step process has been developed, showcasing the potential for diverse nefopam-based compounds (Dhevalapally B. Ramachary et al., 2009).

Molecular Structure Analysis

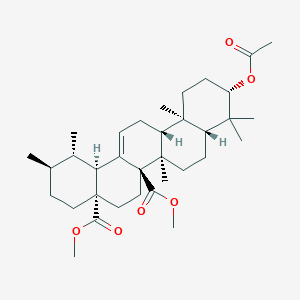

Although specific papers on the molecular structure analysis of nefopam were not identified in this search, nefopam's structure is known to resemble that of orphenadrine, a molecule with analgesic properties, indicating a complex interaction with various neurotransmitter systems. Its unique structure underpins its distinct pharmacological profile, contributing to its analgesic efficacy without the typical side effects associated with other pain management drugs.

Chemical Reactions and Properties

Nefopam's chemical properties, such as its interactions with voltage-sensitive sodium channels (VSSCs) and modulation of glutamatergic transmission, underline its analgesic mechanism. Nefopam blocks VSSCs, preventing sodium influx, which is crucial for its analgesic effect. This blockade reduces glutamate release and neuronal excitability, contributing to its effectiveness in pain management (M. Verleye et al., 2004).

Physical Properties Analysis

The physical properties of nefopam, such as its solubility and formulation capabilities, enable its application in various dosage forms for pain management. For instance, nefopam hydrochloride loaded microspheres have been developed for sustained release, indicating its versatility in formulation and potential for improved patient compliance in post-operative pain management (Neelam Sharma et al., 2018).

Chemical Properties Analysis

Nefopam's chemical properties facilitate its action as a centrally acting analgesic. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, and modulates sodium and calcium channels. These properties make nefopam an effective non-opioid option for the treatment of acute or chronic pain, offering a safety profile with fewer side effects and a broad therapeutic window (M. Tiglis et al., 2018).

科学研究应用

乳房重建手术后的疼痛管理

尼福潘已被研究用于管理术后疼痛,尤其是在乳房重建手术中。一项随机对照试验比较了基于尼福潘的患者控制镇痛 (PCA) 与基于阿片类药物的 PCA。 研究发现,尼福潘单独使用或与阿片类药物联合使用,与单独使用芬太尼的 PCA 相比,具有不劣的镇痛效果 .

危重患者的镇痛效果

研究探讨了尼福潘在危重患者中的镇痛效果和血流动力学影响。一项研究观察到,单次缓慢输注尼福潘可有效减轻中度疼痛患者的疼痛。 然而,它也注意到心动过速和心输出量增加的风险,以及低血压和全身血管阻力降低,表明在血流动力学不稳定的 ICU 患者中应谨慎使用尼福潘 .

ICU 环境中阿片类药物的替代品

尼福潘可以作为重症监护病房 (ICU) 环境中阿片类药物的替代品。它的使用可能会减少对阿片类药物的依赖,阿片类药物通常与外科 ICU 患者的药物不良事件有关。 尼福潘的潜在益处包括其镇痛特性,而不会出现阿片类药物相关的副作用 .

神经性疼痛的管理

尼福潘已被重新发现为一种神经性疼痛的治疗选择。 它的药理特性使其成为管理慢性疼痛状况的合适候选药物,为神经性疼痛治疗中使用的传统止痛药提供了一种替代方法 .

减少阿片类药物的用量

在术后疼痛管理的背景下,尼福潘已被证明可以减少阿片类药物的用量。 这在会导致明显术后疼痛的手术中尤其重要,例如立即乳房重建手术,有效的镇痛至关重要 .

术后恢复参数

尼福潘对术后恢复参数的影响,例如排气时间、住院时间以及恶心/呕吐、头晕和头痛的发生率,已得到调查。 这些因素对于评估接受各种手术的患者的整体恢复体验至关重要 .

围手术期麻醉管理

尼福潘已纳入研究,重点关注围手术期麻醉临床管理的进展。 它在围手术期提高患者舒适度和减少对额外镇痛剂需求方面的作用是正在进行的研究领域 .

作用机制

Target of Action

Nefopam is a non-opioid, non-steroidal, centrally acting analgesic . It primarily targets the serotonin, norepinephrine, and dopamine neurotransmitters . It also targets the β-catenin protein in mesenchymal cells .

Mode of Action

Nefopam acts in the brain and spinal cord to relieve pain via novel mechanisms . It inhibits the reuptake of neurotransmitters including serotonin, noradrenaline, and dopamine . Additionally, it blocks sodium and calcium channels in the central nervous system . It also modulates voltage-sensitive calcium and sodium channels .

Biochemical Pathways

Nefopam affects multiple biochemical pathways. It inhibits the reuptake of serotonin, norepinephrine, and dopamine, which are key neurotransmitters involved in pain perception . It also modulates the activity of voltage-sensitive calcium and sodium channels . Furthermore, nefopam has been found to downregulate autophagy and c-Jun N-terminal kinase activity .

Pharmacokinetics

Nefopam has a low bioavailability . It is metabolized in the liver through N-demethylation among other processes, leading to the formation of metabolites such as Desmethylnefopam and Nefopam N-oxide . The elimination half-life of Nefopam is between 3-8 hours, and for Desmethylnefopam, it’s between 10-15 hours . It is excreted primarily through urine (79.3%) and feces (13.4%) .

Result of Action

The action of Nefopam results in significant pain relief. It has been found to be effective for the prevention of shivering during surgery or recovery from surgery . It also has a significant impact on neuropathic pain . At the cellular level, nefopam has been found to reduce cell proliferation, having little effect on apoptosis .

Action Environment

The action of Nefopam can be influenced by various environmental factors. For instance, the route of administration (intravenous vs oral) can affect its metabolism and clinical effects . The gastrointestinal tract plays a role in the presystemic formation of Nefopam N-oxide

安全和危害

Nefopam is contraindicated in people with convulsive disorders, those that have received treatment with irreversible monoamine oxidase inhibitors such as phenelzine, tranylcypromine or isocarboxazid within the past 30 days and those with myocardial infarction pain, mostly due to a lack of safety data in these conditions . Common side effects include nausea, nervousness, dry mouth, light-headedness, and urinary retention . Less common side effects include vomiting, blurred vision, drowsiness, sweating, insomnia, headache, confusion, hallucinations, tachycardia, aggravation of angina and rarely a temporary and benign pink discoloration of the skin or erythema multiforme .

属性

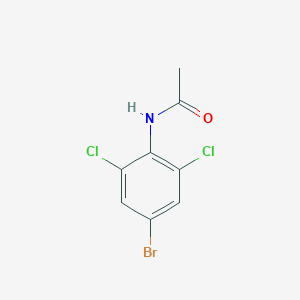

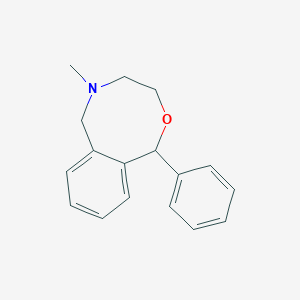

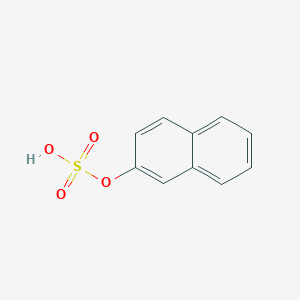

IUPAC Name |

5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGPDEAGGEXEMMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

23327-57-3 (hydrochloride) | |

| Record name | Nefopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048535 | |

| Record name | Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13669-70-0, 23327-57-3 | |

| Record name | Nefopam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13669-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nefopam [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013669700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nefopam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12293 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | nefopam | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nefopam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nefopam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEFOPAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4UP8060B7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4-[4-(4-Phosphonooxyphenyl)hexan-3-yl]phenyl] dihydrogen phosphate](/img/structure/B83766.png)

![(1S,5R)-3-methyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B83781.png)